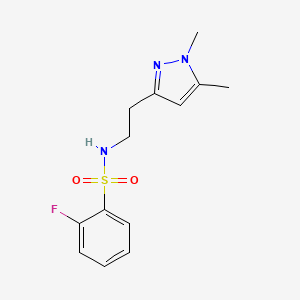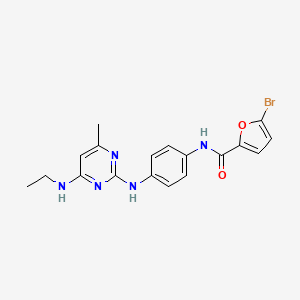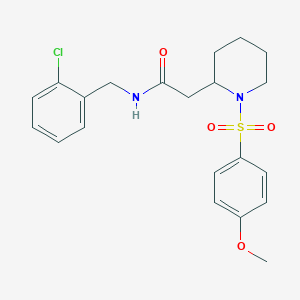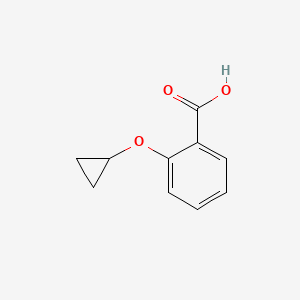
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a chemical compound with the molecular weight of 193.08 . It is stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is 1-(bromomethyl)-1-(methoxymethyl)cyclobutane .
Synthesis Analysis
The synthesis of cyclobutanes involves various methods such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . A [2 + 2] cycloaddition of terminal alkenes with allenoates is also used for the rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13BrO/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
Cyclobutanes undergo various reactions. For example, they can participate in Suzuki-Miyaura coupling reactions with potassium cyclopropyl- and cyclobutyltrifluoroborates . They can also undergo copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Physical And Chemical Properties Analysis
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a liquid at room temperature . It has a molecular weight of 193.08 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Cyclobutane derivatives, including those similar to the compound of interest, have been studied for their potential in organic synthesis. Lewis acid-catalyzed reactions involving cyclobutane derivatives have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process showcases the versatility of cyclobutane frameworks in synthesizing complex molecular structures under mild conditions, indicating potential applications of similar compounds in organic synthesis (Yao & Shi, 2007).
Photochemical Applications
The photochemical properties of cyclobutane derivatives have been investigated, showing that direct photolysis can lead to various isomeric products. These findings suggest that compounds like 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane could be of interest in photochemical studies for the generation of novel organic compounds through intramolecular reactions (Leigh & Li, 2003).
Material Science and Polymer Chemistry
In the field of material science, cyclobutane derivatives have been utilized in the synthesis of novel polymers. For example, cyclolinear polycarbosilanes with cyclobutane units have been synthesized and further functionalized to produce poly(methyl methacrylate) (PMMA) or polystyrene (PS) grafted copolymers. These materials demonstrate the potential of cyclobutane-containing compounds in developing advanced materials with specific properties (Hyun et al., 2006).
Mécanisme D'action
The mechanism of action of cyclobutanes depends on the specific reaction they are involved in. For example, in the Suzuki-Miyaura coupling reaction, the cyclobutane acts as a coupling partner with potassium cyclopropyl- and cyclobutyltrifluoroborates . In the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes, the cyclobutane undergoes hydroalkylation .
Safety and Hazards
This compound is classified under GHS07 for safety . It has hazard statements H227, H315, H319, H335, indicating that it is a flammable liquid and vapor, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools .
Propriétés
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSJMONHYJCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)
![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)
![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)


![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)